N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

Catalog No.
S3062626
CAS No.
1014087-63-8
M.F
C21H18F2N4O2S
M. Wt
428.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluoropheny...

CAS Number

1014087-63-8

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide

Molecular Formula

C21H18F2N4O2S

Molecular Weight

428.46

InChI

InChI=1S/C21H18F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-6,9-10,12H,7-8,11,13H2,(H,24,25,28)

InChI Key

GPMHIBVYBCNOJJ-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F

Solubility

not available
  • Origin: There is no available information on the origin or synthesis of this specific molecule in scientific literature.
  • Significance: The lack of specific research on this compound makes it difficult to assess its significance. However, pyrazole derivatives, in general, are a class of compounds with various potential applications in medicinal chemistry due to their diverse biological activities.

Molecular Structure Analysis

  • Key features: The molecule contains several interesting functional groups:
    • Pyrazole ring: This five-membered heterocyclic ring is known for its diverse biological activities.
    • Dihydrothiazole ring: This five-membered ring with a sulfur and nitrogen atom can be involved in hydrogen bonding and other interactions with biological molecules [].
    • Carboxamide group (CONH2): This group can participate in hydrogen bonding and can influence the solubility and overall polarity of the molecule.
    • Two fluorine substituents on the benzyl groups: These fluorine atoms can affect the molecule's lipophilicity (fat solubility) and potentially its interaction with biological targets [].

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of this compound is not available in scientific literature. However, pyrazole derivatives can be synthesized through various methods, such as the Knorr reaction or the pyrazoline pathway.
  • Decomposition: No data available on the specific decomposition pathways of this molecule.
  • Other relevant reactions: Without further research, it is difficult to predict the specific reactions this compound might undergo. However, the functional groups present suggest potential for reactions involving hydrogen bonding, nucleophilic attack on the amide carbonyl, and aromatic electrophilic substitution on the fluorobenzyl rings.

Physical And Chemical Properties Analysis

  • Melting point, boiling point, solubility: No data available on these specific properties.
  • Stability: The presence of the amide bond and the heterocyclic rings suggests moderate stability. However, the specific stability of the molecule depends on various factors and requires experimental determination.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Toxicity: No data available on the toxicity of this compound.
  • Flammability, reactivity: Based on the structure, the molecule is likely combustible. However, more information is needed to assess specific reactivity hazards.

Overall

Future Research Directions

  • Synthesis and purification of the compound.
  • Determination of physical and chemical properties.
  • Investigation of potential biological activities, including antibacterial, antifungal, or anti-inflammatory properties.
  • Toxicity studies to assess safety.

XLogP3

3.5

Dates

Modify: 2023-08-18

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